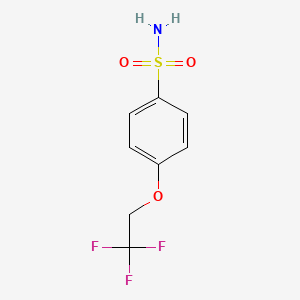

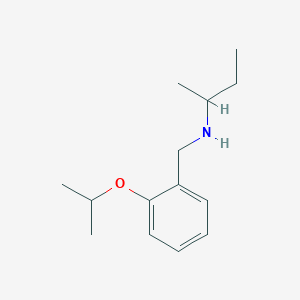

![molecular formula C10H15N3O B1438315 4-[ethyl(methyl)amino]-N'-hydroxybenzene-1-carboximidamide CAS No. 1094777-91-9](/img/structure/B1438315.png)

4-[ethyl(methyl)amino]-N'-hydroxybenzene-1-carboximidamide

Übersicht

Beschreibung

“4-[ethyl(methyl)amino]-N’-hydroxybenzene-1-carboximidamide” is a chemical compound with the CAS Number: 1094777-91-9 . It has a molecular weight of 193.25 and its IUPAC name is 4-[ethyl(methyl)amino]-N’-hydroxybenzenecarboximidamide .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H15N3O/c1-3-13(2)9-6-4-8(5-7-9)10(11)12-14/h4-7,10H,3,11H2,1-2H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties are not available in the retrieved data.Wissenschaftliche Forschungsanwendungen

Metabolic and Disposition Studies

Studies have utilized 19F-nuclear magnetic resonance (NMR) spectroscopy in the drug discovery program for potent human immunodeficiency virus (HIV) integrase inhibitors, showcasing the utility of this compound and similar ones in understanding the metabolic fate and excretion balance in rats and dogs (Monteagudo et al., 2007).

Synthesis and Chemical Transformations

Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement has been applied for the synthesis of ureas and hydroxamic acids from carboxylic acids, demonstrating a method that achieves good yields without racemization under milder and simpler reaction conditions (Thalluri et al., 2014).

Antimicrobial Activity

New thiazolo[4,5-d] pyrimidines derived from the compound have been synthesized, with significant inhibitory effect observed against Gram-positive bacteria and yeasts, suggesting potential antimicrobial applications (Balkan et al., 2001).

Analytical Applications

The compound and its derivatives have been subjects in the analytical and spectral study of furan ring-containing organic ligands, indicating its relevance in the synthesis and characterization of novel compounds with potential antimicrobial activity (Patel, 2020).

Anti-hyperglycemic Evaluation

Carboximidamides derived from cyanamides linked with a pyrimidine moiety have been evaluated for anti-hyperglycemic effects, showing significant decrease in serum level of glucose and restoration of serum levels of various biomarkers, which suggests potential therapeutic applications (Moustafa et al., 2021).

Safety And Hazards

While specific safety data for “4-[ethyl(methyl)amino]-N’-hydroxybenzene-1-carboximidamide” is not available, similar compounds are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Eigenschaften

IUPAC Name |

4-[ethyl(methyl)amino]-N'-hydroxybenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c1-3-13(2)9-6-4-8(5-7-9)10(11)12-14/h4-7,14H,3H2,1-2H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAXZBKHCPSTDTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)C1=CC=C(C=C1)C(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(C)C1=CC=C(C=C1)/C(=N/O)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[ethyl(methyl)amino]-N'-hydroxybenzene-1-carboximidamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(Butan-2-yloxy)phenyl]boranediol](/img/structure/B1438235.png)

![[4-(Pyridin-3-yloxy)phenyl]methanol](/img/structure/B1438236.png)

![1-[5-Fluoro-2-(morpholin-4-yl)phenyl]ethan-1-amine](/img/structure/B1438242.png)

![2-{2-[(4-Bromophenyl)methyl]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1438245.png)